Diphenhydramine-d6 N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

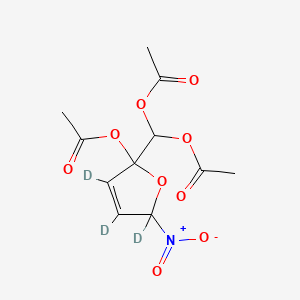

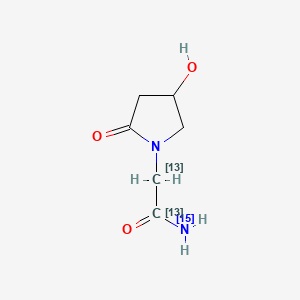

Diphenhydramine-d6 N-Oxide, also known as diphenylethylamine-d6 N-oxide, is a deuterated analog of diphenhydramine, an antihistamine commonly used to treat allergies. This compound is characterized as a colorless crystal, soluble in organic solvents. It is primarily used as an internal standard or labeling reagent in drug research to detect and determine the content and metabolic kinetics of diphenhydramine and its metabolites .

準備方法

Diphenhydramine-d6 N-Oxide can be synthesized by reacting diphenylethylamine with an oxidizing agent under appropriate conditions. The most commonly used oxidants are chlorine dioxide (ClO2) or hydrogen peroxide (H2O2) . The reaction typically involves the following steps:

- Dissolving diphenylethylamine in an organic solvent.

- Adding the oxidizing agent to the solution.

- Allowing the reaction to proceed under controlled temperature and pressure conditions.

- Isolating and purifying the product through crystallization or other purification techniques.

Industrial production methods for this compound are not widely documented, but the principles of continuous-flow synthesis and purification, as applied to similar compounds like diphenhydramine, could be adapted .

化学反応の分析

Diphenhydramine-d6 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound itself is an oxidation product of diphenylethylamine.

Reduction: It can be reduced back to diphenylethylamine under specific conditions.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like chlorine dioxide and hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Diphenhydramine-d6 N-Oxide has several scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry to quantify the presence of diphenhydramine and its metabolites.

Biology: Employed in studies to understand the metabolic pathways and kinetics of diphenhydramine.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of diphenhydramine.

Industry: Applied in the development and quality control of pharmaceutical products containing diphenhydramine.

作用機序

The mechanism of action of diphenhydramine-d6 N-Oxide is similar to that of diphenhydramine. It primarily functions by antagonizing the H1 (histamine 1) receptor, which is found in various body tissues, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, the compound reduces the effects of histamine, such as increased vascular permeability and vasodilation, thereby alleviating allergic symptoms.

類似化合物との比較

Diphenhydramine-d6 N-Oxide is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry and other analytical techniques. Similar compounds include:

Diphenhydramine: The non-deuterated parent compound used as an antihistamine.

Diphenhydramine N-Oxide: The non-deuterated N-oxide analog.

Other deuterated analogs: Compounds like diphenhydramine-d6 and other isotopically labeled derivatives used in research

These similar compounds share structural similarities but differ in their isotopic composition, which affects their applications in research and analysis.

特性

CAS番号 |

1346603-42-6 |

|---|---|

分子式 |

C17H21NO2 |

分子量 |

277.397 |

IUPAC名 |

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |

InChIキー |

OEQNVWKWQPTBSC-WFGJKAKNSA-N |

SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |

同義語 |

2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide; [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

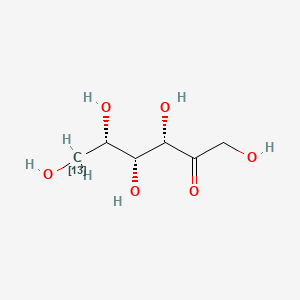

![D-[1-13C]Tagatose](/img/structure/B583990.png)

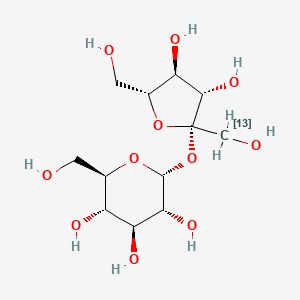

![D-[2-13C]tagatose](/img/structure/B583995.png)